N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
N'-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a diamide derivative of oxalic acid, featuring a 2-chlorophenyl group on one nitrogen and a 2-(1H-indol-3-yl)ethyl moiety on the other. This compound combines two pharmacophoric elements: the indole ethylamine scaffold, common in bioactive molecules (e.g., serotonin analogs), and the chlorophenyl group, which enhances lipophilicity and influences electronic properties.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-6-2-4-8-16(14)22-18(24)17(23)20-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWBYZTXLLVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monoamide Derivatives with Indole Ethylamine Moieties
Several monoamide analogs share the N-(2-(1H-indol-3-yl)ethyl) group but differ in the acyl substituent:
- N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) : Features a para-chlorophenyl group, melting point 150.6–152.0°C .
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Incorporates a naphthalene ring with a methoxy group, synthesized via DCC coupling .
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide : Combines a biphenyl fluorinated group, highlighting versatility in acyl modifications .
Key Differences :
- The target compound’s diamide structure (vs.
Chlorophenyl-Containing Amides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Exhibits a dichlorophenyl group with a thiazole ring. The ortho-chloro positions create steric constraints, as seen in its twisted molecular conformation .
- N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide (18): Melting point 112.4–113.9°C, lower than mono-chloro analogs due to reduced symmetry .
Key Differences :
- The target’s single ortho-chloro substituent contrasts with dichloro derivatives, balancing lipophilicity and steric effects.
- Unlike thiazole-containing amides , the indole moiety in the target may confer serotonin receptor affinity.
Diamide vs. Monoamide Structural Effects
- Hydrogen Bonding: Diamides can form four hydrogen bonds (two per amide group), enhancing crystalline stability compared to monoamides. For example, compound 19 (naphthyl monoamide) melts at 193.2–195.0°C , but the target’s diamide structure may exceed this range.
- Synthetic Complexity: Monoamides are typically synthesized in one step via DCC coupling , while diamides may require sequential coupling or protection-deprotection strategies.
Research Findings and Implications
Physicochemical Properties
- Melting Points: Monoamides with chloroaryl groups (e.g., compound 17: 150–152°C ) are generally high-melting due to aromatic stacking. The target’s diamide structure could further elevate this.
- Solubility: Increased hydrogen bonding in diamides may reduce aqueous solubility compared to monoamides, necessitating formulation optimization.
Data Tables
Table 1. Comparison of Selected Amides with Indole Ethylamine or Chlorophenyl Moieties
Biological Activity
N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide, a compound featuring both indole and chlorophenyl moieties, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20ClN3
- Molecular Weight : 317.83 g/mol
- CAS Number : 117637-79-3
This compound is characterized by the presence of an indole ring, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.
Anticancer Properties
Research has indicated that compounds with indole structures exhibit significant anticancer activity. For instance, similar indole derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the efficacy of indole-based compounds in targeting specific signaling pathways associated with cancer progression .
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. This compound may exert these effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. A related compound was shown to effectively reduce inflammation without central nervous system side effects, suggesting a favorable safety profile for anti-inflammatory applications .
Neuroprotective Effects
The neuroprotective potential of indole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that certain indole compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby providing a mechanism for neuroprotection . The ability to stabilize non-toxic forms of amyloid-beta suggests that this compound could be beneficial in preventing neurodegeneration.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Indole compounds often act as enzyme inhibitors, which can modulate various biochemical pathways involved in disease processes.
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer signaling pathways.
- Antioxidant Activity : Many indole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that indole derivatives can inhibit cancer cell growth in vitro, with IC50 values indicating potent activity against various cancer types. |
| Study 2 | Showed that similar compounds reduced levels of inflammatory markers in animal models, suggesting potential therapeutic use for inflammatory diseases. |
| Study 3 | Investigated the neuroprotective effects against amyloid-beta aggregation and found significant reductions in toxicity associated with indole derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
